5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- A study described the synthesis of derivatives starting from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4]thiadiazole-2-ylamine and their evaluation for antibacterial and antifungal activities. Notably, compounds 4a, 4c, 6e, and 6g displayed significant activity at concentrations of 0.5-1.0 mg/mL (Chandrakantha et al., 2014).
Schiff Base Ligands and Antimicrobial Activity
- Another research synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antibacterial and antifungal activities. The results indicated moderate activity against specific bacteria and fungi (Vinusha et al., 2015).
Auxin Activities and Antiblastic Effects
- A study focused on synthesizing ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate derivatives, including substituted 1,3,4-thiadiazoles. These compounds showed moderate auxin activities and some were antiblastic to wheat gemma (Yue et al., 2010).
Chemical Synthesis and Characterization
- Research on the synthesis of 5-phenyl-2-(pyrazol-4-yl)-1,3,4-thiadiazoles and their structural confirmation through NMR spectra has been reported (Shokol et al., 2005).
Antimicrobial and Anti-inflammatory Applications
- Various studies have synthesized derivatives for specific medical applications, such as antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Some compounds have shown significant potency in these areas (Kumar & Panwar, 2015).
Synthesis and Cytotoxic Agents
- A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro antitumor activities against various human tumor cell lines. Some derivatives displayed significant inhibitory effects (Almasirad et al., 2016).
Corrosion Inhibition
- Thiadiazole derivatives have been synthesized as inhibitors for copper corrosion in acidic environments, showing that certain derivatives are effective in inhibiting copper corrosion (Tang et al., 2009).
Antimicrobial Agents Synthesis
- The synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents has been reported, indicating moderate antimicrobial activity (Sah et al., 2014).
Properties
IUPAC Name |
5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-9-5-3-2-4-8(9)6-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSGPFBXKIZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327990 | |
Record name | 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299932-80-2 | |
Record name | 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.